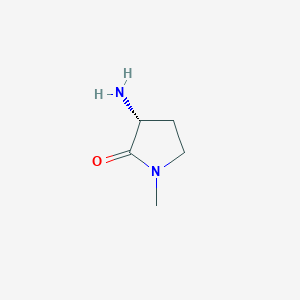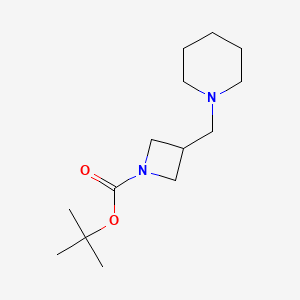
(R)-3-Amino-1-methyl-pyrrolidin-2-one
Descripción general
Descripción
(R)-3-Amino-1-methyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dipeptide Analogues Synthesis
(R)-3-Amino-1-methyl-pyrrolidin-2-one serves as a precursor in the synthesis of dipeptide analogues. For instance, a study detailed the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showcasing the compound's utility in producing linear, extended conformation dipeptide analogues with high yield and enantiopurity (Hosseini et al., 2006).
Synthesis of Functionalized Pyrrolidine Rings
The compound is instrumental in the construction of functionalized pyrrolidine rings. A specific study focused on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles, leading to the efficient synthesis of functionalized 2,4-disubstituted pyrrolidines (En et al., 2014).
Synthesis of β-Peptides
This compound is also used in the synthesis of β-peptides. A study demonstrated the incorporation of (2R,3R)-aminoproline, a pyrrolidine-based β-amino acid, into hexa-β-peptide, facilitating the formation of water-soluble 12-helix structures in aqueous solution (Porter et al., 2002).
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
The synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds known for their biological activities, also relies on this compound. An enantioselective organocatalytic approach enabled the rapid synthesis of these derivatives with high enantiopurity and structural diversity, indicating the compound's critical role in medicinal chemistry (Chen et al., 2009).
Hybridization with DNA
Further research into pyrrolidinyl peptide nucleic acids (PNAs) shows that this compound-based PNAs can bind strongly and selectively to complementary DNA, following the Watson-Crick base-pairing rules. This highlights its potential in biotechnological applications, such as gene regulation and molecular diagnostics (Vilaivan & Srisuwannaket, 2006).
Propiedades
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDMTWJWRRUJED-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1509254.png)



![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)
